molecular formula C10H12FeN2O8.Na<br>C10H12FeN2NaO8 B130795 Sodium feredetate CAS No. 157009-77-3

Sodium feredetate

Cat. No.: B130795
CAS No.: 157009-77-3
M. Wt: 367.05 g/mol
InChI Key: MKWYFZFMAMBPQK-UHFFFAOYSA-J
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Description

This compound is widely used as a broad-spectrum molluscicide to protect agricultural crops and garden plants from snails and slugs . It is also utilized in various industrial and scientific applications due to its ability to chelate metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferric sodium ethylenediaminetetraacetate is synthesized by reacting ferric salts with ethylenediaminetetraacetic acid in the presence of sodium hydroxide. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water, adding sodium hydroxide to adjust the pH, and then introducing ferric chloride or ferric sulfate. The resulting solution is then crystallized to obtain ferric sodium ethylenediaminetetraacetate .

Industrial Production Methods: In industrial settings, ferric sodium ethylenediaminetetraacetate is produced by combining ferrous salts with aqueous solutions of ethylenediaminetetraacetic acid. The process involves controlling the pH to ensure the formation of the desired complex. The product is then purified and dried to obtain a stable, light yellow powder .

Chemical Reactions Analysis

Types of Reactions: Ferric sodium ethylenediaminetetraacetate undergoes various chemical reactions, including:

    Chelation: It forms stable complexes with metal ions, preventing them from participating in unwanted reactions.

    Oxidation-Reduction: The ferric ion in the complex can undergo redox reactions, where it is reduced to ferrous ion and then reoxidized back to ferric ion.

Common Reagents and Conditions:

    Chelation: Ethylenediaminetetraacetic acid and sodium hydroxide are commonly used to form the chelate complex.

    Oxidation-Reduction: Reducing agents like ascorbic acid can reduce ferric ions to ferrous ions, while oxidizing agents like hydrogen peroxide can reoxidize ferrous ions to ferric ions.

Major Products:

    Chelation: The primary product is the ferric sodium ethylenediaminetetraacetate complex.

    Oxidation-Reduction: The major products include ferrous ethylenediaminetetraacetate and ferric ethylenediaminetetraacetate, depending on the redox conditions.

Scientific Research Applications

Ferric sodium ethylenediaminetetraacetate has numerous scientific research applications, including:

Mechanism of Action

Ferric sodium ethylenediaminetetraacetate works by chelating metal ions, thereby preventing them from participating in unwanted reactions. In molluscicidal applications, it interacts with and destroys hemocyanin, a copper-based compound found in the blood of molluscs and arthropods, which is used to carry oxygen. This interaction disrupts the oxygen transport mechanism, leading to the death of snails and slugs .

Comparison with Similar Compounds

Ferric sodium ethylenediaminetetraacetate is unique due to its high stability and effectiveness as a chelating agent. Similar compounds include:

Ferric sodium ethylenediaminetetraacetate stands out due to its specific application in agriculture and its effectiveness in iron fortification of foods.

Properties

IUPAC Name

sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.Fe.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWYFZFMAMBPQK-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FeN2NaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027774
Record name Ethylenediaminetetraacetic acid ferric sodium salt
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Molecular Weight

367.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Light yellow solid; [JECFA] Yellowish-brown odorless powder; Insoluble in water;
Record name Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)-
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Record name Sodium feredetate
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CAS No.

15708-41-5, 18154-32-0
Record name Sodium ferric EDTA
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Record name Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)-
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Record name Ethylenediaminetetraacetic acid ferric sodium salt
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Record name Sodium feredetate
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Record name SODIUM FEREDETATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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